molecular formula C6H4Br2O2 B190982 2,6-Dibromohydroquinone CAS No. 3333-25-3

2,6-Dibromohydroquinone

Cat. No.: B190982
CAS No.: 3333-25-3
M. Wt: 267.9 g/mol
InChI Key: IELUPRVYGHTVHQ-UHFFFAOYSA-N
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Description

2,6-Dibromohydroquinone is a brominated derivative of hydroquinone, characterized by the presence of two bromine atoms at the 2 and 6 positions on the benzene ring. Its molecular formula is C6H4Br2O2, and it is known for its applications in various chemical and biological processes .

Biochemical Analysis

Biochemical Properties

2,6-Dibromohydroquinone has been shown to have antioxidant properties and can be used as a reactive oxygen species (ROS) scavenger . It interacts with enzymes such as cytochrome P450 2C9, CYP1A1, 2D6, 2E1, and 3A4 . These interactions involve redox reactions between this compound and these enzymes, leading to its transformation into other metabolites .

Cellular Effects

The combination of this compound and Cu(II) can induce synergistic DNA damage as measured by double strand breakage in plasmid DNA and 8-oxo-7,8-dihydro-2’-deoxyguanosine (8-oxodG) formation . This suggests that this compound can influence cell function by interacting with DNA and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For instance, it forms a DNA-Cu(II)/Cu(I) complex, and the highly reactive hydroxyl radicals produced by DNA-bound-Cu(I) with H2O2, produced by the redox reactions between this compound and Cu(II), immediately attack DNA in a site-specific manner .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. Its role in the catabolism of 3,5-dibromo-4-hydroxybenzoate (DBHB) in Pigmentiphaga sp. strain H8 has been studied

Metabolic Pathways

This compound is involved in the metabolic pathways of many brominated phenolic environmental pollutants . It is formed by cytochrome P450 2C9 and is further transformed mainly by CYP1A1, 2D6, 2E1, and 3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromohydroquinone can be synthesized through the bromination of hydroquinone. The reaction typically involves the use of bromine in an aqueous or organic solvent under controlled conditions to ensure selective bromination at the 2 and 6 positions . The reaction can be represented as follows:

C6H4(OH)2+2Br2C6H2Br2(OH)2+2HBr\text{C}_6\text{H}_4(\text{OH})_2 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_2(\text{OH})_2 + 2\text{HBr} C6​H4​(OH)2​+2Br2​→C6​H2​Br2​(OH)2​+2HBr

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, concentration, and reaction time. This ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromohydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromohydroquinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromohydroquinone
  • 2,6-Dichlorohydroquinone
  • 2,6-Diiodohydroquinone

Comparison

2,6-Dibromohydroquinone is unique due to the specific positioning of bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its chlorinated and iodinated counterparts, it exhibits different reactivity patterns and biological effects. For instance, bromine atoms confer distinct electronic properties compared to chlorine or iodine, affecting the compound’s behavior in chemical and biological systems .

Properties

IUPAC Name

2,6-dibromobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELUPRVYGHTVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186956
Record name 2,6-Dibromohydroquinone
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Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3333-25-3
Record name 2,6-Dibromohydroquinone
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Record name 2,6-Dibromohydroquinone
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Record name 2,6-Dibromohydroquinone
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Synthesis routes and methods

Procedure details

Dissolve 2,6-dibromo-4-methoxyphenol (23.0 g, 80.6 mmol) in CH3CN (400 mL) and add trimethylsilyl iodide (TMSI) (53 mL, 371 mmol). Reflux the solution for 4 hours and add more TMSI (50 mL, 371 mmol). Heat the reaction at reflux overnight and cool to ambient temperature. Pour into ice-H2O (700 mL) and extract with EtOAc (2×300 mL). Wash the combined extracts with saturated sodium hydrosulfite (200 mL), H2O (200 mL) and brine (100 mL), dry over MgSO4, filter and concentrate. Crystallize the residue to provide the subtitled product (21.36 g, 98%) as a tan crystalline solid.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
700 mL
Type
reactant
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,6-Dibromohydroquinone?

A1: this compound is a halogenated aromatic compound. Its molecular formula is C6H4Br2O2, and its molecular weight is 267.89 g/mol. While specific spectroscopic data is not provided in the provided abstracts, typical characterization methods for this compound include NMR, IR, and mass spectrometry.

Q2: How is this compound formed and what are its downstream effects in biological systems?

A: this compound can be generated through various metabolic pathways. For instance, it's identified as a metabolite of the drug Benzbromarone (BBR) through ipso-substitution by Cytochrome P450 (CYP) enzymes, primarily CYP2C9. [, ] This metabolite, alongside its oxidized form (2,6-dibromoquinone) and a mono-debrominated catechol, exhibits significant cytotoxicity in human hepatocellular carcinoma cells, exceeding the toxicity of the parent drug BBR. [, ] This suggests a link between these metabolites and BBR-induced hepatotoxicity. [, ]

Q3: How does this compound interact with enzymes in biodegradation processes?

A: this compound is a key intermediate in the biodegradation of certain halogenated compounds. For example, in the bacterium Flavobacterium sp. strain ATCC 39723, this compound is produced during the degradation of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by the enzyme pentachlorophenol hydroxylase. [] This enzyme, typically involved in pentachlorophenol degradation, can also metabolize Bromoxynil, converting it to this compound with the release of cyanide. []

Q4: What is the role of this compound in the catabolism of 3,5-dibromo-4-hydroxybenzoate (DBHB)?

A: this compound is a crucial intermediate in the newly discovered oxidative decarboxylation pathway for DBHB catabolism. [] In Pigmentiphaga sp. strain H8, the enzyme OdcA, a NAD(P)H-dependent flavin monooxygenase, catalyzes the oxidative decarboxylation of DBHB to this compound. [] Subsequently, another enzyme, OdcB (a dioxygenase), cleaves the aromatic ring of this compound, leading to further degradation steps. []

Q5: How is the production of this compound controlled during DBHB catabolism?

A: The bacterium Pigmentiphaga sp. strain H8 exhibits tight regulation of this compound production during DBHB catabolism to ensure metabolic safety. [] A LysR-type transcriptional activator, OdcR, plays a critical role in this regulation by differentially activating the transcription of genes involved in DBHB degradation, including odcB, which encodes the enzyme responsible for this compound degradation. [] Interestingly, a single nucleotide mutation in the regulatory binding site of the odcB promoter leads to its significantly higher transcription compared to other genes in the pathway, ensuring efficient removal of the potentially toxic this compound. []

Q6: Can this compound be formed through non-biological processes?

A: Yes, research indicates that this compound can also be generated through the transformation of Tetrabromobisphenol A (TBrBPA) by free chlorine in water treatment processes. [] This reaction occurs over a wide pH range and involves the formation of a phenoxy radical from TBrBPA, which can then undergo various reactions, ultimately leading to the formation of this compound along with other halogenated phenolic compounds. []

Q7: What is the environmental impact of this compound?

A: While the provided abstracts do not directly address the environmental fate and impact of this compound, its presence as a metabolite in the degradation pathways of herbicides like Bromoxynil [] and its formation during chlorine disinfection of water containing TBrBPA [] suggest potential ecological concerns. Further research is needed to fully understand its persistence, bioaccumulation potential, and toxicity to various organisms in different environmental compartments.

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